
5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde: is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyrroles. Pyrroles are five-membered rings containing one nitrogen atom. The presence of a bromophenyl group at the 5-position and a formyl group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a double chlorination of a pyrrolidine substrate followed by base-induced formation of both an imine and a nitrile oxide functionality can lead to the desired pyrrole structure . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions: 5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, are commonly employed.
Major Products:
Oxidation: 5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 5-(4-Bromophenyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrroles depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde is used as a building block in organic synthesis. It can be employed in the synthesis of more complex heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals .
Biology and Medicine: Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require stable aromatic compounds .
作用機序
The mechanism of action of 5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its aromatic and functional groups. The bromophenyl group can enhance binding affinity to certain targets, while the formyl group can participate in hydrogen bonding or other interactions .
類似化合物との比較
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound also contains a bromophenyl group but differs in its core structure and functional groups.
4-(4-Bromophenyl)-thiazol-2-amine: Another bromophenyl-containing compound with a thiazole ring, showing diverse biological activities.
Uniqueness: 5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of a pyrrole ring, a bromophenyl group, and a formyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
特性
分子式 |
C11H8BrNO |
|---|---|
分子量 |
250.09 g/mol |
IUPAC名 |
5-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrNO/c12-9-3-1-8(2-4-9)11-6-5-10(7-14)13-11/h1-7,13H |
InChIキー |
OGDNRESKMRSZBV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(N2)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


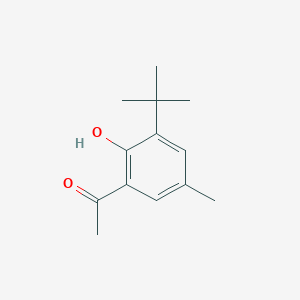
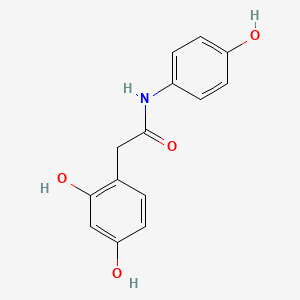

![6-Methyl-2H,3H,6H-1lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione](/img/structure/B15238902.png)
![3-Bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15238912.png)
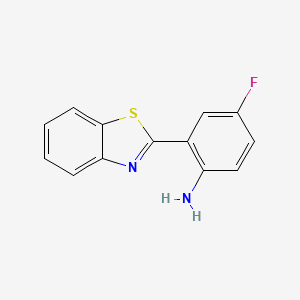
![(1R,9R,10S,12R,13E,16S,17S)-13-ethylidene-6-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B15238930.png)
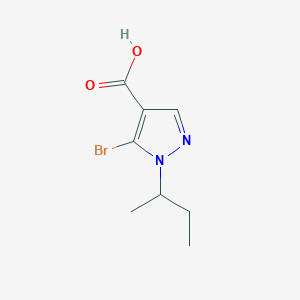
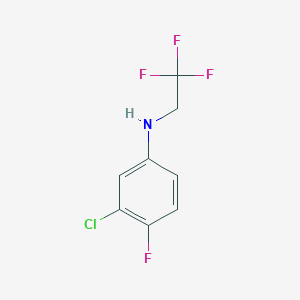
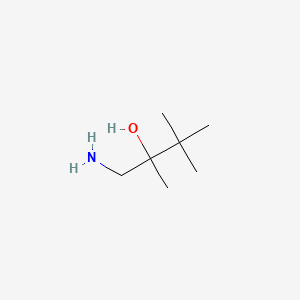
![Benzo[b]thiophene, 6-(trifluoromethyl)-](/img/structure/B15238956.png)
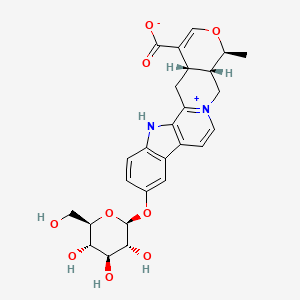
![1-[(2-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238962.png)
![7-(Tert-butyl) 8-((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (3r,8s)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2-oxo-1,2,3,6,8,9-hexahydro-7h-[1,4]oxazino[3,2-g]isoquinoline-7,8-dicarboxylate](/img/structure/B15238970.png)
